molecular formula C22H26N2O3S B2674265 N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-55-6

N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2674265
CAS No.: 898464-55-6
M. Wt: 398.52
InChI Key: ZOIJVFKEIWSGEY-UHFFFAOYSA-N
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Description

Historical Context of Quinoline-Sulfonamide Research

The integration of quinoline and sulfonamide pharmacophores traces its origins to the early 20th century, when sulfanilamide derivatives revolutionized antibacterial chemotherapy. Prontosil, the first sulfonamide prodrug discovered in 1932, demonstrated the therapeutic potential of aromatic sulfonamides. Subsequent studies revealed that sulfonamide groups could act as zinc-binding motifs in enzyme inhibition, particularly against carbonic anhydrases (CAs). Parallel advancements in quinoline chemistry, driven by antimalarial research on chloroquine analogues, established quinoline as a privileged scaffold for bioactivity optimization.

The merger of these two motifs began in the 1980s with synthetic efforts to combine quinoline’s planar aromatic system with sulfonamide’s enzyme-targeting capabilities. Early hybrids focused on 8-hydroxyquinoline sulfonamides for metalloenzyme inhibition, but limited bioavailability prompted exploration of saturated polycyclic variants like hexahydropyrido[3,2,1-ij]quinoline. These frameworks reduced planarity while retaining π-stacking capacity, enabling improved solubility and blood-brain barrier penetration.

Significance of Hexahydropyrido[3,2,1-Ij]Quinoline Framework in Medicinal Chemistry

The hexahydropyrido[3,2,1-ij]quinoline system in N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide represents a strategic optimization of earlier quinoline scaffolds. Key structural advantages include:

Feature Functional Impact
Partially saturated rings Reduces intermolecular π-π stacking, enhancing solubility and metabolic stability
Bridged bicyclic system Enforces conformational rigidity for selective protein binding
3-Oxo moiety Facilitates hydrogen bonding with catalytic residues in enzyme active sites

Recent studies demonstrate that the hexahydropyrido framework improves target selectivity for hypoxia-inducible carbonic anhydrase isoforms (CA IX/XII) over ubiquitously expressed CA I/II. For instance, quinoline-based sulfonamides with this scaffold showed 5–25 nM inhibition constants (K~i~) against CA IX/XII versus >500 nM for CA I/II.

Research Evolution of N-Substituted Sulfonamides

N-substitution patterns critically influence sulfonamide bioactivity by modulating steric bulk, electronic properties, and pharmacokinetic profiles. The progression in designing N-benzyl-N-isopropyl variants reflects three key phases:

  • Early-stage optimization (2000–2010): Primary sulfonamides dominated CA inhibitor research, but poor membrane permeability limited efficacy.
  • Secondary sulfonamide era (2010–2018): N-alkyl/aryl substitutions improved lipophilicity, with isopropyl groups enhancing blood-brain barrier penetration by 40% compared to methyl analogues.
  • Tertiary sulfonamide advancements (2018–present): Dual N-substituents like benzyl-isopropyl combinations balance steric effects and π-cation interactions, achieving sub-10 nM CA IX inhibition.

A comparative analysis of substituent effects on CA IX inhibition reveals:

N-Substituents K~i~ (nM) LogP
-H (primary) 152.2 1.2
-Isopropyl (secondary) 25.8 2.8
-Benzyl-N-isopropyl 8.7 3.5

Data adapted from Shaldam et al. (2021) and Nature synthesis studies (2025).

Interdisciplinary Research Significance of the Target Compound

This compound exemplifies convergence in synthetic chemistry, computational modeling, and translational pharmacology:

  • Synthetic innovation: Microwave-assisted cyclization and Suzuki cross-coupling enable efficient assembly of the hexahydropyrido core. Recent protocols achieve 78% yield for critical intermediates via optimized phosphorus oxychloride-mediated chlorination.
  • Computational validation: Density functional theory (DFT) studies confirm that the 3-oxo group lowers LUMO energy (-2.34 eV) compared to non-ketone analogues (-1.98 eV), enhancing electrophilic reactivity for enzyme interactions.
  • Biological targeting: Molecular docking reveals strong binding (ΔG = -9.8 kcal/mol) to CA IX’s hydrophobic cleft, driven by benzyl-phenyl stacking and sulfonamide-zinc coordination.

Ongoing research explores applications in fluorescence-guided surgery (quantum yield Φ = 0.558) and combination therapies with hypoxia-activated prodrugs.

Properties

IUPAC Name

N-benzyl-2-oxo-N-propan-2-yl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-16(2)24(15-17-7-4-3-5-8-17)28(26,27)20-13-18-9-6-12-23-21(25)11-10-19(14-20)22(18)23/h3-5,7-8,13-14,16H,6,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIJVFKEIWSGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a hexahydropyridoquinoline core and a sulfonamide group. Its molecular formula is C17H21N3O3SC_{17}H_{21}N_3O_3S with a molecular weight of approximately 357.43 g/mol. The presence of the benzyl and isopropyl groups contributes to its lipophilicity and potential bioactivity.

The biological activity of this compound has been primarily investigated in the context of its antibacterial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria.

Antibacterial Activity

Studies have shown that derivatives of quinoline compounds often demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus : Exhibits sensitivity to quinoline derivatives comparable to established antibiotics like ciprofloxacin.
  • Escherichia coli : Displays varying degrees of susceptibility depending on the specific structural modifications made to the quinoline core.

Case Studies

  • Antibacterial Efficacy : A study published in PubMed indicated that certain derivatives with a benzyl component showed enhanced antibacterial efficacy against Staphylococcus aureus and other Gram-positive bacteria compared to their parent compounds .
  • Structure-Activity Relationship (SAR) : The SAR analysis reveals that the presence and positioning of substituents such as benzyl and sulfonamide groups significantly influence the compound's antibacterial potency. Modifications to these groups can lead to increased activity or reduced toxicity .

Data Tables

The following table summarizes the antibacterial activity of N-benzyl-N-isopropyl-3-oxo derivatives against selected bacterial strains:

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising antibacterial activity, they may also pose cytotoxic risks at higher concentrations. Further studies are needed to evaluate their safety in vivo.

Comparison with Similar Compounds

Table 1: Structural and Theoretical Property Comparison

Property Target Compound Compound A Compound B
Substituents N-benzyl, N-isopropyl N-pentyl Oxalamide linker, 3-hydroxypropyl
Molecular Weight (g/mol) ~455.5 (estimated) ~393.5 (estimated) ~414.4 (estimated)
logP (Calculated) ~3.8 (higher lipophilicity) ~3.1 (moderate lipophilicity) ~1.9 (lower lipophilicity)
Key Functional Groups Sulfonamide, ketone, benzyl Sulfonamide, ketone, pentyl Oxalamide, ketone, hydroxypropyl
  • Lipophilicity: The target compound’s benzyl and isopropyl groups contribute to higher logP values compared to Compound A (pentyl) and Compound B (hydrophilic oxalamide and hydroxypropyl).
  • Hydrogen-Bonding Capacity: Compound B’s oxalamide and hydroxypropyl groups increase hydrogen-bond donors/acceptors, improving solubility and target-binding precision compared to the sulfonamide-only analogs.

Q & A

Q. What are the standard synthetic routes for N-benzyl-N-isopropyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via multi-step reactions involving cyclization, sulfonamide coupling, and functional group modifications. Key steps include:

  • Cyclization : Use of polar aprotic solvents (e.g., N,N-dimethylacetamide) at elevated temperatures (80–120°C) to form the pyridoquinoline core .
  • Sulfonamide coupling : Reaction with benzyl-isopropylamine in the presence of coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    Critical parameters include stoichiometric control of amines, anhydrous conditions, and monitoring via TLC or HPLC to prevent over-alkylation.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (CDCl3_3 or DMSO-d6_6) to confirm substituent integration and stereochemistry. For example, aromatic protons in the quinoline ring appear at δ 7.5–8.5 ppm, while sulfonamide NH resonates at δ 10–11 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Powder Diffraction (XRPD) : To confirm crystallinity and polymorphic forms, particularly for salt derivatives (e.g., hydrochloride or phosphate salts) .
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures (>200°C typical for sulfonamides) and hydrate/solvate formation .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Storage : Store under inert gas (N2_2/Ar) at –20°C in amber vials to prevent photodegradation and moisture absorption .
  • Stability : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks. Limited data suggest susceptibility to hydrolysis in aqueous acidic/basic conditions, necessitating pH-neutral buffers in biological assays .

Q. What preliminary toxicity data are available to guide safe laboratory handling?

  • Acute Toxicity : No specific data, but structural analogs show low acute oral toxicity (LD50_{50} > 2000 mg/kg in rodents). Assume standard sulfonamide precautions: avoid inhalation, use PPE (gloves, lab coat, P95 respirator for powders) .
  • Carcinogenicity : No IARC/OSHA classifications, but in vitro mutagenicity (Ames test) is recommended due to the aromatic amine substructure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry?

  • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Key parameters include high-resolution data (<1.0 Å), twinning analysis for non-merohedral crystals, and hydrogen-bonding network validation .
  • Challenges : The fused pyridoquinoline system may exhibit disorder; apply restraints to thermal parameters and use SQUEEZE for solvent masking . Example: A related quinoline sulfonamide derivative showed a 7-membered ring puckering amplitude of 0.42 Å via SC-XRD .

Q. What strategies optimize synthetic yield and purity for scaled-up production in structure-activity relationship (SAR) studies?

  • DoE Approaches : Use factorial designs to optimize temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)2_2 for coupling steps) .
  • Salt Formation : Improve solubility and crystallinity via hydrochloride or phosphate salts, characterized by XRPD and DSC .
  • Purity Control : Orthogonal methods (HPLC with UV/ELSD detection, 1H^1H-NMR integration) to detect <0.1% impurities .

Q. What experimental and computational methods are suitable for elucidating the compound’s mechanism of action in biological targets?

  • In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization for kinase inhibition) with IC50_{50} determination. Use positive controls (e.g., staurosporine for kinases) .
  • Molecular Docking : Apply AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., carbonic anhydrase isoforms). Key interactions: sulfonamide-SO2_2 with Zn2+^{2+}, benzyl group in hydrophobic pockets .
  • MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Data Cross-Validation : Reconcile docking scores (e.g., Glide SP > –8 kcal/mol) with SPR binding assays (KD_D < 1 µM). Example: A predicted high-affinity quinoline sulfonamide showed low cellular uptake due to P-gp efflux, requiring LC-MS quantification in cytosol .
  • Meta-Analysis : Compare with PubChem bioassay data (AID 1259401) for false-positive filtering .

Q. What advanced analytical techniques mitigate challenges in quantifying low-abundance metabolites or degradation products?

  • LC-HRMS : Orbitrap-based systems (resolving power >60,000) with HILIC columns for polar metabolites. Use isotopic labeling (e.g., 13C^{13}C-sulfonamide) for tracer studies .
  • Derivatization : Dansyl chloride or FITC tagging to enhance UV/fluorescence detection limits (LOQ < 10 nM) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • ADMET Prediction : SwissADME for logP (target 2–4), TopKat for hERG liability (<10% inhibition at 10 µM).
  • QSAR Models : Use 3D descriptors (e.g., CoMSIA fields) to correlate N-benzyl substituents (electron-withdrawing groups) with CYP3A4 stability .

Q. What in vitro and in vivo models are recommended for advanced toxicity profiling?

  • In Vitro : HepG2 cells for hepatotoxicity (EC50_{50} via MTT assay), hERG-transfected HEK293 cells for cardiotoxicity (IC50_{50} < 1 µM) .
  • In Vivo : Zebrafish (Danio rerio) for acute toxicity (LC50_{50} in 96-hr exposure) and murine pharmacokinetics (IV/PO dosing, t1/2_{1/2} > 2 hr) .

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